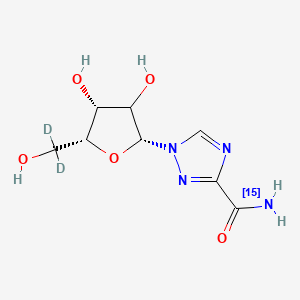
Ribavirin-15N, d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribavirin-15N, d2 is a labeled analog of Ribavirin, a broad-spectrum antiviral agent. This compound is specifically labeled with nitrogen-15 and deuterium, making it useful in various scientific research applications. Ribavirin itself is known for its activity against a wide range of RNA and DNA viruses, including Hepatitis C virus, Human Immunodeficiency Virus, and Respiratory Syncytial Virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ribavirin-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to enzyme-catalyzed transglycosylation reactions to produce the desired labeled product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing each step to achieve high yield and purity. The use of stable isotopes like nitrogen-15 and deuterium is crucial for the labeling process, and these isotopes are incorporated during the chemical synthesis and enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Ribavirin-15N, d2 undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Ribavirin.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and primary amines are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and modified Ribavirin derivatives. These products are often studied for their antiviral activity and pharmacokinetic properties .
Scientific Research Applications
Ribavirin-15N, d2 is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolism of Ribavirin.
Biology: Employed in studies to understand the interaction of Ribavirin with viral and cellular proteins.
Medicine: Used in clinical research to develop new antiviral therapies and to study the efficacy of Ribavirin in treating various viral infections.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mechanism of Action
Ribavirin-15N, d2 exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral RNA Synthesis: Ribavirin is incorporated into the viral RNA, leading to mutations and inhibition of viral replication.
Immune Modulation: Ribavirin enhances the immune response by promoting the production of antiviral cytokines.
Inhibition of Inosine Monophosphate Dehydrogenase: This enzyme is crucial for the synthesis of guanosine triphosphate, a building block of RNA, and its inhibition disrupts viral RNA synthesis
Comparison with Similar Compounds
Ribavirin-15N, d2 is unique due to its labeled isotopes, which make it particularly useful for research purposes. Similar compounds include:
Ribavirin-13C5: Labeled with carbon-13.
Ribavirin-15N: Labeled with nitrogen-15 only.
Ribavirin-d4: Labeled with deuterium only
These compounds are used in similar research applications but differ in their labeling, which can affect their utility in specific studies.
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1,2,4-triazole-3-(15N)carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1D2,9+1 |
InChI Key |
IWUCXVSUMQZMFG-BMWYQANWSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H](C([C@@H](O1)N2C=NC(=N2)C(=O)[15NH2])O)O)O |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



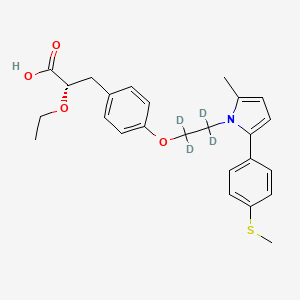
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
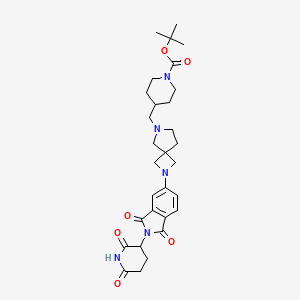
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
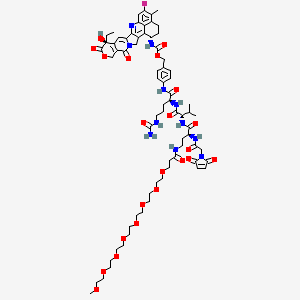
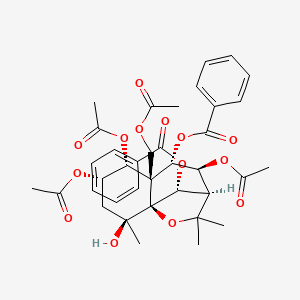

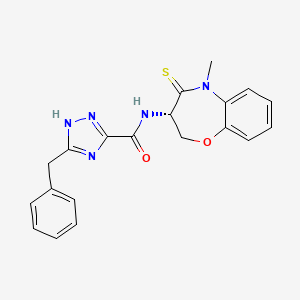
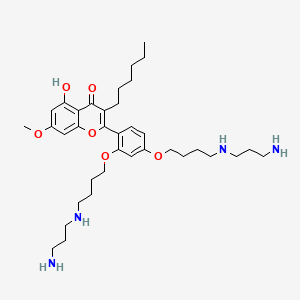
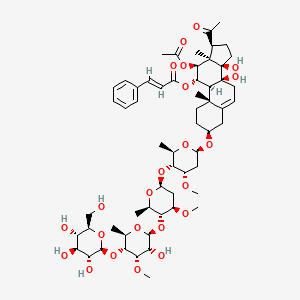

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)
